Electrical Resistivity: CeN Exhibits 3.6× Lower Room-Temperature Resistivity than Cerium Metal and a Unique Low-Temperature Resistance Drop
At room temperature, congruently melted CeN exhibits an electrical resistivity of 21 μΩ·cm, which is 3.6× lower than that of elemental cerium metal (75 μΩ·cm) measured under identical conditions [1]. More distinctively, CeN displays a sharp drop in electrical resistance of more than two orders of magnitude (>100×) over the temperature interval 210–280 K, a feature that is entirely absent in the neighboring rare-earth nitrides LaN and PrN [2][3]. Additionally, CeN thin films prepared by arc ion plating show a resistivity of 4.6 × 10⁻⁴ Ω·cm with p-type conductivity at room temperature [4].
| Evidence Dimension | Room-temperature electrical resistivity |
|---|---|
| Target Compound Data | 21 μΩ·cm (congruently melted bulk) |
| Comparator Or Baseline | Cerium metal: 75 μΩ·cm |
| Quantified Difference | 3.6× lower resistivity (72% reduction) |
| Conditions | Congruently melted bulk samples; temperature = 298 K |
Why This Matters
The 3.6× lower resistivity of CeN relative to elemental cerium, combined with its unique low-temperature resistance anomaly, makes CeN the preferred conductive component in composite electrodes where metallic-like conduction is required without the chemical reactivity of elemental cerium.
- [1] O'Dell, K. D., & Hensley, E. B. (1972). The decomposition pressure, congruent melting point and electrical resistivity of cerium nitride. Journal of Physics and Chemistry of Solids, 33(2), 443–449. View Source
- [2] Von Essen, U., & Klemm, W. (1962). Zur Kenntnis der Nitride der Cererden. Zeitschrift für anorganische und allgemeine Chemie, 317(1-2), 25–34. View Source
- [3] Kanoun-Bouayed, N., et al. (2016). First principle calculation of structural, electronic and elastic properties of rare earth nitride. Materials Science-Poland, 34(4), 828–835. View Source
- [4] Xiao, S. Q., Tsuzuki, K., Sugimura, H., & Takai, O. (1998). Synthesis and properties of CeN thin films deposited by arc ion plating. Journal of Materials Science, 33, 3251–3254. View Source
